

# HSD17B13: A Promising Drug Target for Liver Fibrosis - A Technical Guide

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## Compound of Interest

Compound Name: *Hsd17B13-IN-91*

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## Introduction

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a lipid droplet-associated enzyme predominantly expressed in the liver, has emerged as a compelling therapeutic target for nonalcoholic fatty liver disease (NAFLD) and its progressive form, nonalcoholic steatohepatitis (NASH), which can lead to liver fibrosis, cirrhosis, and hepatocellular carcinoma (HCC).[1] This technical guide provides an in-depth overview of HSD17B13, summarizing the genetic validation, proposed mechanisms of action, and the current landscape of therapeutic development for researchers, scientists, and drug development professionals.

## Genetic Validation of HSD17B13 as a Therapeutic Target

Compelling genetic evidence from large-scale human studies has solidified HSD17B13 as a high-value target for liver fibrosis. Loss-of-function (LoF) variants in the HSD17B13 gene, most notably the rs72613567 polymorphism, have been consistently associated with a reduced risk of developing progressive liver disease.

Carriers of these LoF variants exhibit a significant protective effect against the progression from simple steatosis to NASH, fibrosis, and cirrhosis in the context of NAFLD, alcoholic liver disease (ALD), and chronic viral hepatitis.[1][2][3] Meta-analyses of multiple studies have quantified this protective effect, demonstrating a significant reduction in the odds of developing severe liver outcomes.

Genetic Variant	Associated Liver Disease	Population	Odds Ratio (95% CI)	Reference
rs72613567 (TA allele vs. T allele)	Any Liver Disease	General Population	0.73 (0.61-0.87)	[4]
rs72613567 (TA allele vs. T allele)	Liver Cirrhosis	General Population	0.81 (0.76-0.88)	[4]
rs72613567 (TA allele vs. T allele)	Hepatocellular Carcinoma (HCC)	Patients with Liver Disease	0.77 (0.68-0.86)	[5]
rs72613567 (TA allele vs. T allele)	Hepatocellular Carcinoma (HCC)	Compared to Healthy Controls	0.65 (0.43-0.98)	[5]
rs72613567 (TA allele vs. T allele)	Nonalcoholic Fatty Liver Disease (NAFLD)	General Population	0.67 (0.52-0.86)	[5]
Donor rs6834314 (G allele)	Recurrent NAFLD post-transplant	Liver Transplant Recipients	0.11 (0.01-0.88)	[1]

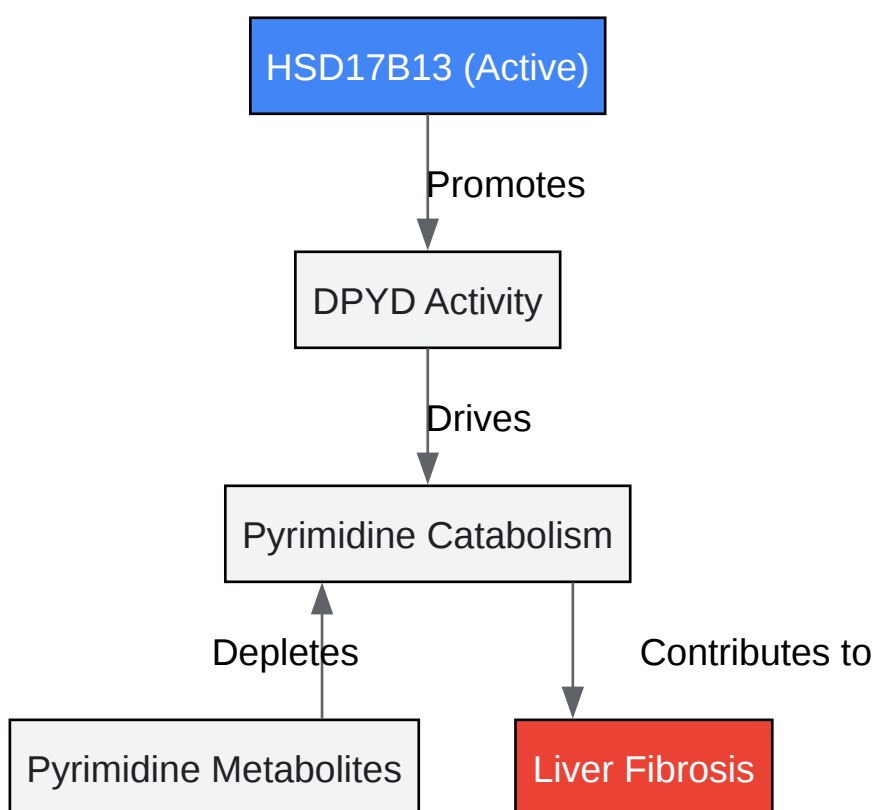
## Mechanism of Action: How HSD17B13 Contributes to Liver Fibrosis

While the precise enzymatic function and endogenous substrates of HSD17B13 are still under active investigation, several mechanisms have been proposed to explain its role in the progression of liver disease. HSD17B13 is known to possess retinol dehydrogenase (RDH) activity, converting retinol to retinaldehyde.[6][7] Dysregulation of retinoid metabolism is implicated in liver inflammation and fibrosis.

Recent studies have unveiled two interconnected pathways that are significantly influenced by HSD17B13 activity: pyrimidine catabolism and transforming growth factor-beta (TGF- $\beta$ ) signaling.

## Role in Pyrimidine Catabolism

Loss of HSD17B13 function has been linked to decreased pyrimidine catabolism.[2][3] Specifically, the protection against liver fibrosis conferred by the rs72613567 variant is associated with reduced activity of dihydropyrimidine dehydrogenase (DPYD), a key enzyme in this pathway.[2] This leads to an accumulation of pyrimidine metabolites, which may have protective effects in the liver. Pharmacological inhibition of pyrimidine catabolism has been shown to mimic the protective effects of HSD17B13 deficiency in preclinical models of liver fibrosis.[4]



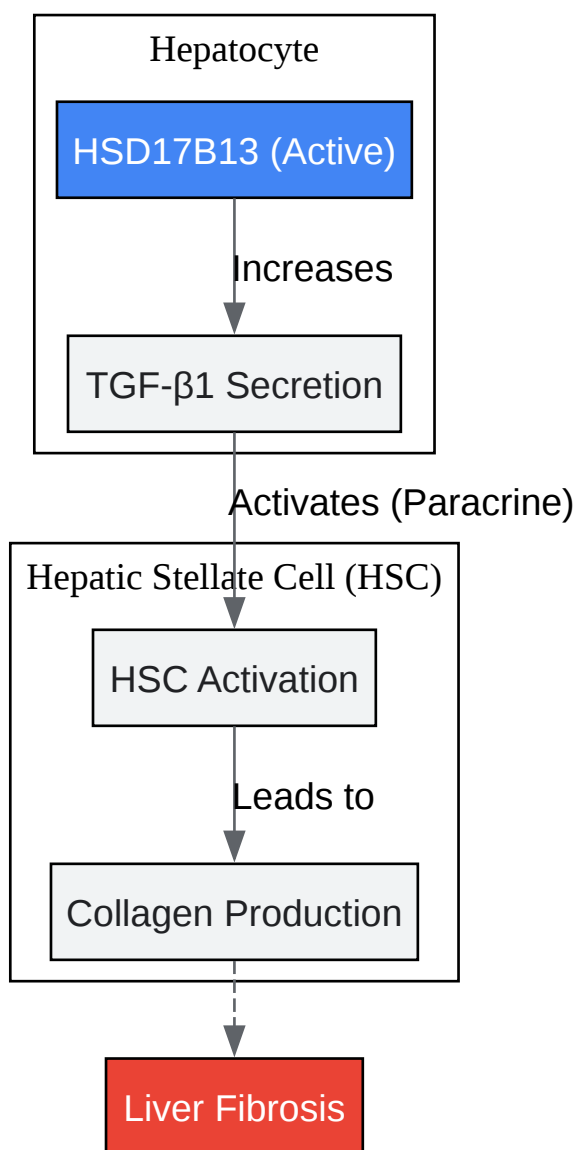
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HSD17B13 and Pyrimidine Catabolism in Liver Fibrosis.

## Crosstalk with TGF- $\beta$ Signaling

TGF- $\beta$  is a potent pro-fibrotic cytokine that plays a central role in the activation of hepatic stellate cells (HSCs), the primary collagen-producing cells in the liver. Emerging evidence suggests that HSD17B13 activity in hepatocytes can modulate TGF- $\beta$  signaling, thereby influencing HSC activation and fibrosis progression. Active HSD17B13 in hepatocytes leads to

increased secretion of TGF- $\beta$ 1, which in turn activates HSCs in a paracrine manner. This provides a mechanistic link between hepatocyte-specific HSD17B13 and the activation of fibrogenic cells.



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HSD17B13-Mediated Activation of Hepatic Stellate Cells via TGF- $\beta$ 1.

## Therapeutic Strategies Targeting HSD17B13

The strong genetic validation of HSD17B13 has spurred the development of multiple therapeutic modalities aimed at inhibiting its function. These approaches primarily fall into two

categories: small molecule inhibitors and RNA-based therapies.

## Small Molecule Inhibitors

Several pharmaceutical companies are actively developing orally available small molecule inhibitors of HSD17B13. These compounds are designed to directly bind to the enzyme and block its catalytic activity.

Compound	Developer	IC50 (Human HSD17B13)	Development Stage	Reference
BI-3231	Boehringer Ingelheim	1 nM	Preclinical (Chemical Probe)	<a href="#">[5]</a>
INI-822	Inipharma	<0.1 $\mu$ M	Phase 1 Clinical Trial	<a href="#">[2]</a>
EP-036332	Enanta Pharmaceuticals	14 nM	Preclinical	
EP-040081	Enanta Pharmaceuticals	79 nM	Preclinical	

BI-3231, a potent and selective inhibitor, has been extensively characterized and serves as a valuable chemical probe for studying HSD17B13 biology.[\[5\]](#) In preclinical studies, BI-3231 has been shown to reduce lipotoxic effects in hepatocytes.[\[8\]](#) INI-822 is currently in Phase 1 clinical trials and has demonstrated a favorable safety profile and target engagement in healthy volunteers and NASH patients.[\[2\]](#)

## RNA-Based Therapies

RNA interference (RNAi) and antisense oligonucleotide (ASO) approaches aim to reduce the expression of HSD17B13 by targeting its messenger RNA (mRNA) for degradation.

Compound	Developer	Modality	Key Clinical/Preclinical Findings	Reference
GSK4532990 (formerly ARO-HSD)	GSK / Arrowhead	siRNA	Phase 1/2: >90% reduction in hepatic HSD17B13 mRNA at 200 mg dose. Dose-dependent reductions in ALT and AST.	<a href="#">[9]</a> <a href="#">[10]</a>
Unnamed	Aligos Therapeutics	siRNA	Preclinical: Potent reduction of HSD17B13 RNA and protein in non-human primates.	

GSK4532990 has shown promising results in early-phase clinical trials, with significant and durable knockdown of hepatic HSD17B13 mRNA and corresponding reductions in liver enzymes, indicating a potential for mitigating liver injury.[\[9\]](#)[\[10\]](#)

## Experimental Protocols

### HSD17B13 Retinol Dehydrogenase (RDH) Activity Assay

This cell-based assay is used to measure the enzymatic activity of HSD17B13 by quantifying its ability to convert retinol to retinaldehyde.

Materials:

- HEK293 cells
- Expression vectors for HSD17B13 (wild-type and variants)

- All-trans-retinol (Sigma-Aldrich)
- HPLC system with a UV detector
- Reagents for protein quantification (e.g., BCA assay)

Protocol:

- Transfect HEK293 cells with HSD17B13 expression vectors or an empty vector control.
- After 24-48 hours, treat the cells with all-trans-retinol (typically 2-5  $\mu$ M) for a specified period (e.g., 8 hours).[\[6\]](#)
- Harvest the cells and extract retinoids using a suitable solvent (e.g., ethanol followed by hexane).
- Separate and quantify retinaldehyde and retinoic acid using a normal-phase HPLC system.  
[\[6\]](#)
- Normalize the retinoid levels to the total protein concentration of the cell lysate.
- Compare the RDH activity of cells expressing wild-type HSD17B13 to control cells and cells expressing mutant variants.

## siRNA-Mediated Knockdown of HSD17B13 in Primary Human Hepatocytes

This protocol describes the transient transfection of small interfering RNA (siRNA) to specifically silence the expression of HSD17B13 in primary human hepatocytes.

Materials:

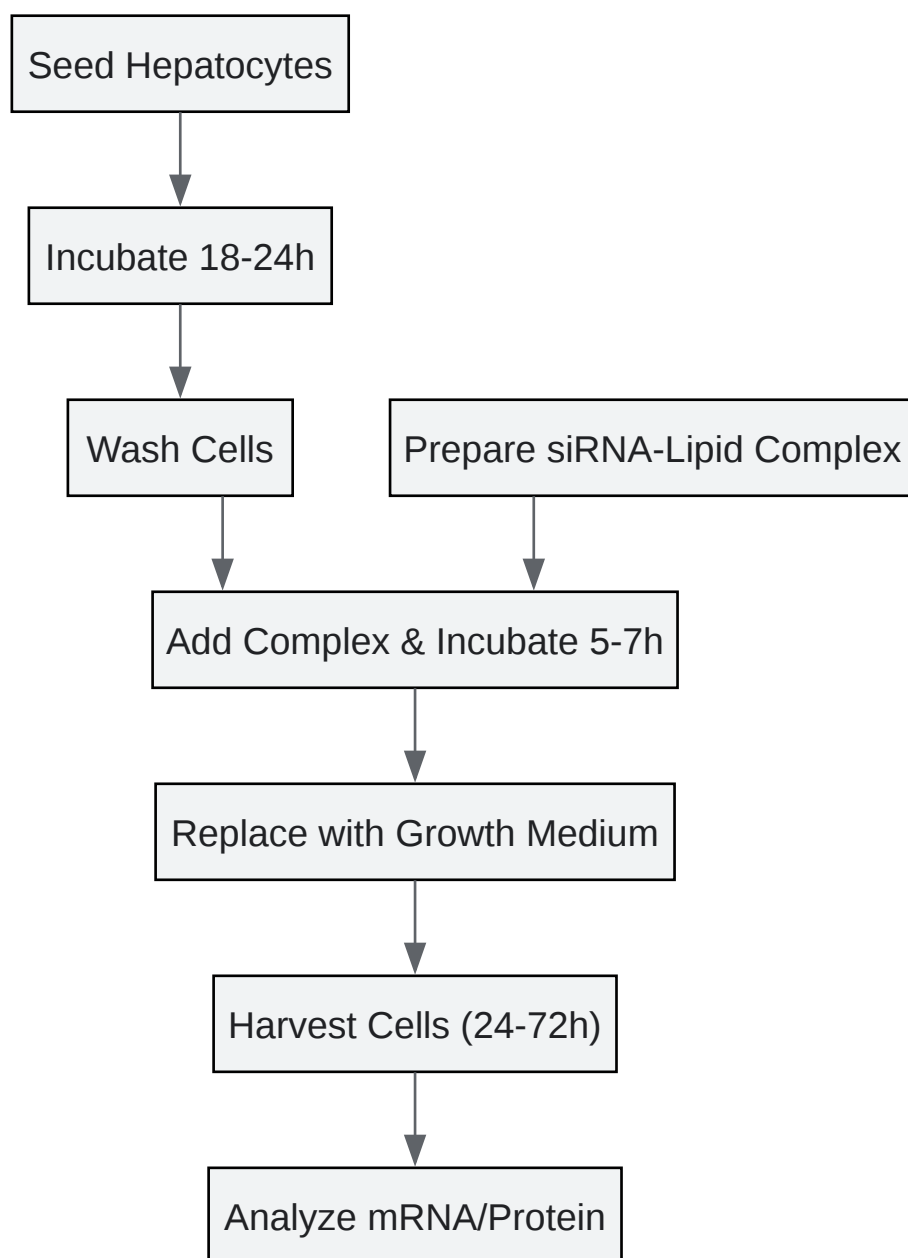
- Primary human hepatocytes
- Hepatocyte plating and culture media
- siRNA targeting HSD17B13 and non-targeting control siRNA

- Hepatocyte-specific transfection reagent (e.g., PromoFectin-Hepatocyte) or a general-purpose reagent like Lipofectamine RNAiMAX
- 6-well tissue culture plates

Protocol:

- Seed primary human hepatocytes in 6-well plates at a density of approximately  $2 \times 10^5$  cells per well in antibiotic-free growth medium.
- Allow the cells to attach and become 60-80% confluent (typically 18-24 hours).
- Prepare the siRNA-transfection reagent complex according to the manufacturer's instructions. For a 6-well plate, typically dilute 20-80 pmols of siRNA and a corresponding amount of transfection reagent in serum-free medium.
- Wash the cells once with serum-free medium.
- Add the siRNA-transfection reagent complex to the cells and incubate for 5-7 hours at 37°C in a CO2 incubator.
- Replace the transfection medium with normal growth medium.
- Harvest the cells at various time points (e.g., 24, 48, 72 hours) post-transfection to assess HSD17B13 mRNA and protein levels by qRT-PCR and Western blot, respectively.





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Workflow for siRNA-Mediated Knockdown of HSD17B13 in Hepatocytes.

## Quantification of Liver Fibrosis using Hydroxyproline Assay

This biochemical assay quantifies the total collagen content in liver tissue by measuring the amount of hydroxyproline, an amino acid abundant in collagen.

**Materials:**

- Liver tissue samples
- 6N Hydrochloric acid (HCl)
- Chloramine-T solution
- DMAB (p-dimethylaminobenzaldehyde) reagent
- Hydroxyproline standard
- Spectrophotometer or plate reader

**Protocol:**

- Weigh a portion of the liver tissue (typically 10-30 mg).
- Hydrolyze the tissue in 6N HCl at a high temperature (e.g., 110-120°C) for an extended period (e.g., 16-20 hours) to break down proteins into their constituent amino acids.
- Neutralize the hydrolyzed samples.
- Add Chloramine-T solution to each sample and standard, and incubate at room temperature to oxidize the hydroxyproline.
- Add DMAB reagent and incubate at a higher temperature (e.g., 60-65°C) to develop a colorimetric reaction.
- Measure the absorbance of the samples and standards at a wavelength of approximately 550-560 nm.
- Calculate the hydroxyproline concentration in the samples based on the standard curve and express the results as micrograms of hydroxyproline per gram of liver tissue.

**Conclusion**

HSD17B13 has rapidly transitioned from a genetically identified modifier of liver disease to a prime therapeutic target for liver fibrosis. The robust human genetic data provides a strong rationale for the development of HSD17B13 inhibitors. The ongoing clinical trials of both small molecule and RNA-based therapies are highly anticipated and have the potential to deliver a novel class of therapeutics for patients with advanced liver disease. Further elucidation of the intricate roles of HSD17B13 in hepatic lipid metabolism, inflammation, and fibrogenesis will undoubtedly pave the way for more refined and effective treatment strategies.

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